molecular formula C23H27N5O B2919494 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 1421496-69-6

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone

Cat. No. B2919494
CAS RN: 1421496-69-6
M. Wt: 389.503
InChI Key: YXGHKOPJBFDOGY-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a similar method . The pyrimidine ring could be formed through a Biginelli reaction or a similar method . The piperazine ring could be formed through a Mannich reaction or a similar method . Finally, the phenyl ring could be introduced through a Friedel-Crafts acylation or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrole and pyrimidine rings would likely contribute to the compound’s aromaticity, while the piperazine ring would likely contribute to its basicity .


Chemical Reactions Analysis

The compound would likely undergo several types of chemical reactions. For example, the pyrrole ring could undergo electrophilic aromatic substitution reactions, while the pyrimidine ring could undergo nucleophilic aromatic substitution reactions . The piperazine ring could undergo reactions with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility would likely be affected by the presence of the polar pyrrole, pyrimidine, and piperazine rings . Its melting point and boiling point would likely be relatively high due to the presence of several rings and functional groups .

Scientific Research Applications

Pharmacological Evaluation and Potential Therapeutic Uses

The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone, due to its complex structure, has not been directly identified in the provided research studies. However, similar compounds have shown significant pharmacological potential and therapeutic applications, which might suggest areas of interest for future research on the specified compound.

  • Metabolism and Pharmacokinetics

    A closely related compound, a dipeptidyl peptidase IV inhibitor, was studied for its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research provides insights into the drug's metabolism pathways, including hydroxylation and amide hydrolysis, which could be relevant for understanding the metabolism of similar compounds (Sharma et al., 2012).

  • Anticonvulsant Potential

    Another compound with a similar structure was reported as a promising new anticonvulsant drug candidate. A developed HPLC method for related substances determination suggests the importance of purity and specific compound characterization in pharmaceutical development (Severina et al., 2021).

  • Synthesis and Structural Characterization

    The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety and their X-ray structure characterization have been conducted, providing a foundation for the synthesis and structural analysis of similar complex organic compounds (Lv et al., 2013).

  • One-Pot Synthesis Method

    An efficient one-pot synthetic procedure for related pyrrole derivatives has been developed, demonstrating the synthesis's economic and practical aspects. This method could be adapted or inspire the synthesis of the specified compound for research purposes (Kaur & Kumar, 2018).

  • Anticancer Activity

    Compounds with structural similarities have been explored for their anticancer activity, particularly in cervical cancer cells, through mechanisms involving cell cycle arrest and p53 activation. This indicates the potential for the specified compound to be investigated for anticancer properties (Kamal et al., 2012).

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-23(2,3)19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-16-20(24-17-25-21)26-10-4-5-11-26/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGHKOPJBFDOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone

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